Cinnamaldehyde thiosemicarbazone

Catalog No.
S632184
CAS No.
5351-70-2
M.F
C10H11N3S
M. Wt
205.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamaldehyde thiosemicarbazone

CAS Number

5351-70-2

Product Name

Cinnamaldehyde thiosemicarbazone

IUPAC Name

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

InChI

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+

InChI Key

SHUQFXIRXYXNOZ-HCFISPQYSA-N

SMILES

C1=CC=C(C=C1)C=CC=NNC(=S)N

Synonyms

cinnamaldehyde thiosemicarbazone

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=S)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=S)N

Cinnamaldehyde thiosemicarbazone is a compound with a wide range of applications across various scientific fields. Below is a comprehensive analysis of six unique applications, each detailed in its own section as requested.

Anticancer Activity

Scientific Field: Medicinal Chemistry

Application Summary: Cinnamaldehyde thiosemicarbazone has been studied for its potential anticancer properties. It has shown cytotoxic activities against various cancer cell lines.

Methods of Application: Researchers synthesized a series of thiosemicarbazone analogs and evaluated their cytotoxic activities against cancer cell lines such as MCF-7, SK-mel-2, and DU145. The compounds were primarily substituted at the C-8 position of the thiochromanone-based thiosemicarbazones .

Results: The compound 8-fluoro thiochromanone thiosemicarbazone exhibited potent cytotoxicity with IC50 values of 0.42, 0.58, and 0.43 µM, respectively. The mechanism of induced cell apoptosis was investigated through cell cycle, Annexin V-FITC/PI staining, and ROS assays, indicating ROS-mediated apoptosis .

Corrosion Inhibition

Scientific Field: Materials Chemistry

Application Summary: Cinnamaldehyde thiosemicarbazone has been applied as a corrosion inhibitor for mild steel in acidic media.

Methods of Application: The compound’s synthesis involved Schiff-base chemistry, and its structure was confirmed by spectroscopic methods. Its anti-corrosion performance was assessed using gravimetric methods, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization studies (PDP) .

Results: The compound exhibited high corrosion inhibition efficiency, reaching up to 96.65% at 4mM concentration in 15% aqueous HCl at 303K. At higher temperatures, the efficiency decreased slightly .

Enzyme Inhibition

Scientific Field: Biochemistry

Application Summary: Cinnamaldehyde thiosemicarbazone derivatives have been evaluated as inhibitors of the enzyme carbonic anhydrase-II, which is significant in treating conditions like glaucoma and cancer chemotherapy.

Methods of Application: The derivatives were synthesized and their inhibitory activity was measured against carbonic anhydrase-II. Molecular docking studies were conducted to predict the molecular binding behavior .

Results: Some derivatives showed higher inhibitory activity than the standard inhibitor, acetazolamide, with IC50 values in the range of 10.3 to 46.6 µM. The most active compound mediated ionic interaction with the Zn ion in the enzyme’s active site .

Pharmacological Effects

Scientific Field: Pharmacology

Application Summary: Cinnamaldehyde has been recognized for its broad pharmacological range, impacting diseases through detailed mechanisms.

Methods of Application: Network pharmacology approaches were used to predict targets related to the anti-breast cancer effect of cinnamaldehyde, focusing on cell apoptosis, invasion, and metastasis .

Results: The study identified cinnamaldehyde’s efficacy in treating inflammatory conditions, bacterial infections, cancer, diabetes, cardiovascular, and kidney diseases. It operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators .

Nanoparticle Synthesis

Scientific Field: Nanotechnology

Application Summary: Lead(II) halide cinnamaldehyde thiosemicarbazone complexes have been used as precursors for the synthesis of lead sulfide nanoparticles.

Methods of Application: The complexes were synthesized and characterized, then thermolysed at various temperatures to produce predominantly cubic-shaped PbS nanoparticles .

Environmental Safety

Scientific Field: Environmental Science

Application Summary: Cinnamaldehyde thiosemicarbazone ligands have been studied for their ability to form stable complexes with toxic heavy metal ions, which is crucial for environmental safety and ecotoxicology.

Methods of Application: A model was developed for estimating the stability constants of thiosemicarbazone ligands with heavy metal ions using structural parameters and multivariate linear regression methods .

Results: The model provided reliable estimations of stability constants, which are essential for identifying complex stability and selective complexation of metal ions in solution .

Green Chemistry Synthesis

Scientific Field: Organic Chemistry

Application Summary: Cinnamaldehyde thiosemicarbazone is involved in the transalkylidation reaction, which is a green, catalyst-free synthesis method. This process is significant for its environmentally friendly approach to producing thiosemicarbazones.

Methods of Application: The transalkylidation reaction is performed by reacting thiosemicarbazide with aldehydes or ketones without the need for a catalyst. This method is fast, efficient, and avoids the use of hazardous substances .

Results: The reaction has been proven to be effective in synthesizing a series of arylidene thiosemicarbazides. It also resolves the NMR conflict between the acyclic structure of thiosemicarbazones and their intramolecular cycloaddition products .

This application highlights the role of Cinnamaldehyde thiosemicarbazone in advancing green chemistry practices, contributing to more sustainable and eco-friendly chemical synthesis processes.

Halogen Bonding in Crystal Engineering

Scientific Field: Crystallography

Application Summary: Cinnamaldehyde thiosemicarbazone derivatives have been utilized in crystal engineering to form cocrystals with organoiodine compounds, demonstrating the cooperative effects of halogen and hydrogen bonding.

Methods of Application: The synthesis of these derivatives involved the addition-elimination reaction of thiosemicarbazide with aldehydes containing additional heteroatoms. The resulting thiosemicarbazones were then reacted in situ with common halogen bond donors like diiodotetrafluorobenzene to form cocrystals .

Results: The cocrystals exhibited significant N–H···S hydrogen bonding, with the organoiodines linking chains through I···S or I···N halogen bonding. This led to the formation of double-stranded chains, ribbons, and sheets, showcasing the potential for designing new materials .

Biological Activities

Application Summary: Thiosemicarbazones, including those derived from cinnamaldehyde, have been investigated for a wide range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties.

Methods of Application: These compounds are synthesized through the reaction of thiosemicarbazide with aldehydes or ketones. Their biological activities are then assessed through various in vitro and in vivo assays .

Results: The studies have found that thiosemicarbazones exhibit a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents .

Cinnamaldehyde thiosemicarbazone is a nitrogen and sulfur-containing compound derived from the condensation reaction of cinnamaldehyde and thiosemicarbazide. Its molecular formula is C10H11N3SC_{10}H_{11}N_{3}S. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

As mentioned earlier, CT shows potential as a carbonic anhydrase-II inhibitor []. The exact mechanism by which CT inhibits this enzyme is still under investigation. However, the ability of the thiourea group to chelate metal ions suggests it might interact with the metal binding site of carbonic anhydrase-II, thereby hindering its enzymatic activity []. Further research is needed to elucidate the detailed mechanism of action.

, primarily involving nucleophilic attacks and coordination with metal ions. The synthesis typically involves the reaction of thiosemicarbazide with cinnamaldehyde in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The general reaction can be summarized as follows:

Cinnamaldehyde+ThiosemicarbazideCinnamaldehyde Thiosemicarbazone\text{Cinnamaldehyde}+\text{Thiosemicarbazide}\rightarrow \text{Cinnamaldehyde Thiosemicarbazone}

This compound can also form metal complexes, enhancing its biological activity and stability. For example, metal ions such as copper and zinc can coordinate with the thiosemicarbazone moiety, leading to novel compounds with improved pharmacological properties .

Cinnamaldehyde thiosemicarbazone exhibits a range of biological activities:

  • Antimicrobial Activity: It has demonstrated significant antibacterial properties against various strains, including Escherichia coli and Klebsiella pneumoniae.
  • Antioxidant Properties: The compound shows potential as an antioxidant, which may help in protecting cells from oxidative stress.
  • Neuroprotective Effects: Research indicates that cinnamaldehyde thiosemicarbazone may possess neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .
  • Enzyme Inhibition: It has been reported to inhibit carbonic anhydrase II, an enzyme crucial for various physiological processes .

The synthesis of cinnamaldehyde thiosemicarbazone typically follows these steps:

  • Preparation of Reactants: Thiosemicarbazide is weighed and dissolved in a suitable solvent (often methanol).
  • Addition of Cinnamaldehyde: An equivalent amount of cinnamaldehyde is added to the solution.
  • Catalysis: A catalytic amount of glacial acetic acid is introduced to facilitate the reaction.
  • Refluxing: The mixture is heated under reflux for several hours (typically 3-6 hours) until the reaction is complete.
  • Cooling and Crystallization: After cooling to room temperature, the resulting solid product is filtered and recrystallized from a solvent mixture to obtain pure cinnamaldehyde thiosemicarbazone .

Cinnamaldehyde thiosemicarbazone has diverse applications:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is being explored as a potential therapeutic agent.
  • Corrosion Inhibition: Studies have shown that it can effectively inhibit corrosion in mild steel when exposed to acidic environments .
  • Agricultural Chemistry: Its application in pest control has been investigated due to its inhibitory effects on certain insect enzymes .

Interaction studies involving cinnamaldehyde thiosemicarbazone often focus on its binding affinity with metal ions and biological targets. Molecular docking studies have suggested that it interacts favorably with carbonic anhydrase II, indicating potential for drug design aimed at this enzyme . Additionally, its metal complexes have shown enhanced biological activity compared to the free ligand.

Cinnamaldehyde thiosemicarbazone shares structural similarities with other thiosemicarbazones derived from different aldehydes or ketones. Some notable similar compounds include:

  • Trans-Cinnamaldehyde Thiosemicarbazone: Similar structure but differing substituents may affect biological activity.
  • Cuminaldehyde Thiosemicarbazone: Exhibits similar antimicrobial properties but may differ in mechanism and potency.
  • 4-Methoxy-Cinnamaldehyde Thiosemicarbazone: A derivative that shows enhanced activity against specific enzymes compared to its parent compound.

Comparison Table

Compound NameStructure SimilarityBiological Activity
Cinnamaldehyde ThiosemicarbazoneHighAntimicrobial, Antioxidant
Trans-Cinnamaldehyde ThiosemicarbazoneHighVaries
Cuminaldehyde ThiosemicarbazoneModerateAntimicrobial
4-Methoxy-Cinnamaldehyde ThiosemicarbazoneHighEnhanced enzyme inhibition

Cinnamaldehyde thiosemicarbazone stands out due to its unique combination of properties that make it a versatile candidate for further research in medicinal chemistry and other applied sciences.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

205.06736854 g/mol

Monoisotopic Mass

205.06736854 g/mol

Heavy Atom Count

14

Wikipedia

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea

Dates

Modify: 2023-08-15

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